Cas no 91346-68-8 (Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate)

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 1H-1,4-Diazepine-1-propanoic acid, hexahydro-4-methyl-, methyl ester
- methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
- STK503073
- LS-01593
- H23373
- methyl3-(4-methyl-1,4-diazepan-1-yl)propanoate
- AKOS005171303
- ALBB-004288
- 91346-68-8
- MFCD11053043
- CS-0361797
- Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
-
- MDL: MFCD11053043
- インチ: InChI=1S/C10H20N2O2/c1-11-5-3-6-12(9-8-11)7-4-10(13)14-2/h3-9H2,1-2H3
- InChIKey: CBKOKUVXLJPXQI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 200.152477885Da
- どういたいしつりょう: 200.152477885Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM291541-1g |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 97% | 1g |
$294 | 2022-11-28 | |
abcr | AB405346-5 g |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 5 g |
€907.00 | 2023-07-19 | ||
TRC | M238695-250mg |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 250mg |
$ 275.00 | 2022-06-04 | ||
TRC | M238695-500mg |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 500mg |
$ 450.00 | 2022-06-04 | ||
Matrix Scientific | 036300-500mg |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 500mg |
$189.00 | 2023-09-11 | ||
abcr | AB405346-500mg |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate; . |
91346-68-8 | 500mg |
€269.00 | 2025-02-20 | ||
abcr | AB405346-1g |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate; . |
91346-68-8 | 1g |
€317.00 | 2025-02-20 | ||
A2B Chem LLC | AI95835-5g |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | >95% | 5g |
$995.00 | 2024-07-18 | |
abcr | AB405346-500 mg |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 500MG |
€254.60 | 2023-02-20 | ||
Ambeed | A941600-1g |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 97% | 1g |
$267.0 | 2024-04-16 |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoateに関する追加情報
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate (CAS No. 91346-68-8): A Comprehensive Overview
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate, identified by its CAS number 91346-68-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of diazepane derivatives, which have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug development. The structural uniqueness of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate lies in its combination of a methyl-substituted propanoate moiety with a 4-methyl-1,4-diazepan-1-yl group, making it a versatile scaffold for medicinal chemistry investigations.
The chemical structure of this compound can be described as an ester derivative of propanoic acid, where the carboxyl group is esterified with methanol, and the nitrogen atoms are part of a diazepane ring system. The presence of the methyl group at the 4-position of the diazepane ring introduces steric and electronic effects that can influence the compound's biological activity. Such structural features are often exploited to modulate binding interactions with biological targets, thereby tailoring pharmacological properties such as potency, selectivity, and metabolic stability.
In recent years, there has been growing interest in diazepane derivatives due to their potential as scaffolds for the development of novel therapeutic agents. The< strong>Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate molecule has been studied for its possible role in modulating neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors and other central nervous system (CNS) targets. Preliminary studies suggest that compounds with similar structural motifs may exhibit anxiolytic, sedative, or anticonvulsant properties, making them valuable candidates for further pharmacological exploration.
The synthesis of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the diazepane core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the methyl and propanoate groups while maintaining regioselectivity to avoid unwanted side products. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.
The pharmacological evaluation of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate has been a subject of extensive research in recent years. Studies have demonstrated that diazepane derivatives can interact with various biological targets, including enzymes and receptors involved in neurotransmission. For instance, modifications at the nitrogen atoms of the diazepane ring can influence binding affinity to GABA-A receptors, which are critical for mediating inhibitory effects in the CNS. Such interactions are pivotal for developing drugs that can modulate neuronal excitability and treat conditions like anxiety disorders and epilepsy.
One notable aspect of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is its potential as a lead compound for drug discovery programs. Its unique structural features make it an attractive candidate for structure-based drug design (SBDD), where computational modeling is used to predict how small molecules interact with biological targets at the atomic level. By leveraging this approach, researchers can identify optimal modifications to enhance potency and reduce off-target effects.
The compound's stability under various conditions has also been a focus of investigation. Factors such as solubility, thermal stability, and metabolic degradation pathways are critical considerations in drug development. Preliminary data indicate that Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature fluctuations. Understanding these properties is essential for formulating stable pharmaceutical products that maintain efficacy throughout their shelf life.
In conclusion, Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate (CAS No. 91346-68-8) represents a promising compound in pharmaceutical research due to its unique structural features and potential pharmacological applications. Its synthesis presents challenges that require advanced organic chemistry techniques but offers opportunities for developing novel therapeutic agents targeting CNS disorders. As research continues to uncover new insights into the biological activity of diazepane derivatives, compounds like this one are poised to play a significant role in future drug development efforts.
91346-68-8 (Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate) 関連製品
- 933696-63-0(2-3-(Methylsulfonyl)phenylethylamine)
- 10521-08-1(2H-Pyran-2,4,6(3H,5H)-trione)
- 2680706-22-1(benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)
- 1806964-11-3(Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)
- 2877721-92-9(1-[(4-Fluorophenyl)methyl]-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-2-one)
- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)
- 2171310-42-0(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid)
- 2758004-11-2(3-methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride)
- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)
- 2034526-58-2(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide)
